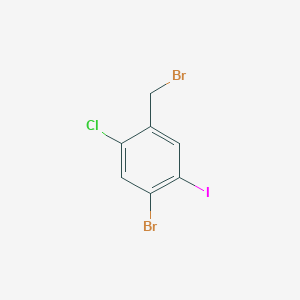
1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene is an aromatic compound with a complex structure featuring multiple halogen substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene typically involves multiple steps, starting from a suitable benzene derivative. One common approach is to introduce the halogen substituents sequentially through electrophilic aromatic substitution reactions. For example:
Chlorination: Chlorine (Cl2) can be introduced using similar conditions with iron(III) chloride (FeCl3) as the catalyst.
Iodination: Iodine (I2) can be introduced using an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to minimize side reactions and maximize the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is particularly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the halogen atoms.
Coupling Reactions: The presence of multiple halogens makes it suitable for cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide (OH-), alkoxides (RO-), and amines (NH2-). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products depend on the specific reaction and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: It can be used in the synthesis of pharmaceutical intermediates and active compounds.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene in chemical reactions involves the interaction of its halogen substituents with various reagents. For example, in nucleophilic substitution, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. The presence of multiple halogens can also influence the compound’s reactivity and selectivity in different reactions.
Comparaison Avec Des Composés Similaires
1-Bromo-3-chloropropane: Another halogenated compound with similar reactivity.
1-Bromo-3-methylbenzene: Shares the bromine substituent but lacks the complexity of multiple halogens.
1-Iodo-3-chlorobenzene: Contains iodine and chlorine but lacks the bromomethyl group.
Uniqueness: 1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene is unique due to the presence of multiple halogen substituents, which confer distinct reactivity and potential for diverse applications. Its structure allows for selective reactions and the formation of complex products not easily achievable with simpler halogenated compounds.
Propriétés
IUPAC Name |
1-bromo-3-(bromomethyl)-5-chloro-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClI/c8-3-4-1-5(10)2-6(9)7(4)11/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHCUANHKONOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)I)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B8240468.png)






![6-Methyl-2,3-dihydropyrano[2,3-b]pyridin-4-one](/img/structure/B8240542.png)
